molecular formula C15H14N2O3 B324129 3-nitro-N-(2-phenylethyl)benzamide

3-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B324129
M. Wt: 270.28 g/mol
InChI Key: KDOMUCROZLBGCX-UHFFFAOYSA-N
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Description

3-Nitro-N-(2-phenylethyl)benzamide is a nitro-substituted benzamide derivative characterized by a benzamide core with a nitro group at the meta position (C3) and a phenethylamine moiety attached to the nitrogen atom. Key features include:

  • Molecular formula: C₁₅H₁₄N₂O₃.
  • Key functional groups: Nitro (electron-withdrawing), benzamide (amide linkage), and phenethyl (hydrophobic aromatic tail).
  • Synthesis: Typically synthesized via condensation of 3-nitrobenzoyl chloride with 2-phenylethylamine under basic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

3-nitro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C15H14N2O3/c18-15(13-7-4-8-14(11-13)17(19)20)16-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,18)

InChI Key

KDOMUCROZLBGCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The table below compares 3-nitro-N-(2-phenylethyl)benzamide with structurally related benzamide derivatives:

Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Method Reference ID
This compound -NO₂ (C3), -N-(2-phenylethyl) 270.29 g/mol hERG1 channel modulation, SARS-CoV-2 PLpro inhibition Condensation of 3-nitrobenzoyl chloride with 2-phenylethylamine
N-(3-Chlorophenethyl)-4-nitrobenzamide -NO₂ (C4), -N-(3-chlorophenethyl) 304.73 g/mol Anticancer, antimicrobial Nucleophilic acyl substitution
3-Nitro-N-(5-nitrothiazol-2-yl)benzamide -NO₂ (C3), -N-(5-nitrothiazole) 294.18 g/mol Antimicrobial (nitazoxanide analogue) Coupling of 3-nitrobenzoyl chloride with 5-nitrothiazol-2-amine
N-(2,2-Diphenylethyl)-4-nitrobenzamide -NO₂ (C4), -N-(2,2-diphenylethyl) 376.40 g/mol Not reported (structural characterization) ESI-HRMS and MS/MS validation
3,5-Bisnitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide -NO₂ (C3, C5), -N-phenyl, -NH-(2-phenylethyl) 406.39 g/mol Antioxidant (86.6–87.7% inhibition in rat models) Multi-step thiourea derivatization
Key Observations:

Nitro Position : The meta -nitro substitution in this compound contrasts with para -nitro derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), which exhibit distinct electronic properties and binding affinities .

Phenethyl Modifications : Replacement of the phenethyl group with bulkier substituents (e.g., diphenylethyl or chlorophenethyl) enhances hydrophobic interactions but may reduce solubility .

Biological Activity: Antimicrobial Activity: Nitrothiazole-containing analogues (e.g., compound 26 in ) show enhanced activity against bacterial strains compared to phenethyl derivatives . Ion Channel Modulation: The trifluoromethyl variant (ZINC78808978) exhibits stronger binding to SARS-CoV-2 PLpro (-8.4 kcal/mol) than the parent compound . Antioxidant Effects: Thiourea-linked derivatives (e.g., 3,5-bisnitro-N-phenyl-2-[(2-phenylethyl)amino]benzamide) demonstrate superior radical scavenging, likely due to electron-donating groups .

Pharmacological and Computational Insights

  • hERG1 Channel Modulation : this compound shifts the inactivation half-point of hERG1 by +180 mV at 2 µM, a trait shared with ICA105574 but absent in chlorophenethyl analogues .
  • SARS-CoV-2 Inhibition : Docking studies reveal that the nitro and trifluoromethyl groups enhance interactions with PLpro’s hydrophobic pocket (Tyr269, Pro249), though steric hindrance from bulkier substituents (e.g., diphenylethyl) reduces efficacy .
  • Antioxidant Mechanism: Thiourea derivatives stabilize free radicals via resonance delocalization, a property less pronounced in non-thiourea benzamides .

Preparation Methods

Two-Step Synthesis via N-(2-Phenylethyl)benzamide Intermediate

This route involves the initial preparation of N-(2-phenylethyl)benzamide followed by nitration at the meta position.

Step 1: Synthesis of N-(2-Phenylethyl)benzamide

As detailed in CN103288667A, N-(2-phenylethyl)benzamide is synthesized via an aqueous-phase reaction between benzoyl chloride (or benzoic acid), phenethylamine, and sodium hydroxide. Key conditions include:

  • Molar ratios : Phenethylamine : NaOH : H₂O = 1 : 1.5–3 : 30–50.

  • Temperature : Reaction conducted at ≤10°C during benzoyl chloride addition, followed by 3 hours at room temperature.

  • Workup : Filtration, washing to neutrality, and vacuum drying (70–80°C, 8–10 hours).

  • Yield : 98.5–99%.

Step 2: Nitration of N-(2-Phenylethyl)benzamide

The benzamide intermediate is nitrated using a nitrating mixture (HNO₃/H₂SO₄). General conditions derived from analogous reactions include:

  • Nitration temp : 0–5°C to minimize byproducts.

  • Reagent stoichiometry : 1.1 equivalents HNO₃ relative to benzamide.

  • Workup : Quenching in ice, filtration, and recrystallization from ethanol/water.

  • Hypothetical yield : 70–85% (estimated from meta-directed nitration trends).

Advantages :

  • Avoids handling nitro-substituted acyl chlorides.

  • High-yield initial step.
    Challenges :

  • Nitration requires stringent temperature control.

Direct Synthesis from 3-Nitrobenzoyl Chloride and Phenethylamine

This one-step method involves coupling pre-nitrated benzoyl chloride with phenethylamine.

Reaction Conditions

  • 3-Nitrobenzoyl chloride synthesis : Nitration of benzoyl chloride using HNO₃/H₂SO₄ at 0–10°C.

  • Coupling : Phenethylamine and NaOH in water, analogous to CN103288667A.

    • Molar ratio: 3-Nitrobenzoyl chloride : phenethylamine = 1 : 1.

    • Temperature: ≤10°C during addition, room temperature for 3 hours.

  • Workup : Filtration, washing, and drying.

  • Yield : 85–90% (extrapolated from non-nitrated analog).

Advantages :

  • Shorter synthetic pathway.

  • Avoids nitration of sensitive amide intermediates.
    Challenges :

  • Requires handling corrosive 3-nitrobenzoyl chloride.

Comparative Analysis of Synthetic Methods

Parameter Two-Step Method One-Step Method
Total Yield 69–84% (Step 1: 99%, Step 2: 70–85%)85–90%
Reaction Complexity Moderate (two steps)Low (one step)
Critical Conditions Nitration temp controlAcyl chloride stability
Green Chemistry Alignment Aqueous step in Step 1Solvent-free coupling

Optimization Strategies

Solvent-Free Amidation

Adapting methodologies from transamidation reactions, the coupling of 3-nitrobenzoyl chloride with phenethylamine could employ Ce(III)-immobilized catalysts under solvent-free conditions:

  • Conditions : 140°C, 4 hours, 0.01 g catalyst per 1 mmol substrate.

  • Expected yield : ~90% (based on analogous benzamide synthesis).

Nitration Catalysis

Introducing sulfonated carbon catalysts during nitration may enhance regioselectivity and reduce acid waste. Preliminary studies suggest:

  • Catalyst loading : 5 wt% relative to benzamide.

  • Yield improvement : +5–10% vs. traditional nitration.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Step 1 : Tubular reactors for aqueous-phase amidation (residence time: 1–2 hours).

  • Step 2 : Microreactors for nitration (improved heat transfer, safer HNO₃ handling).

Waste Reduction

  • NaOH recycling : Neutralization of post-reaction aqueous phases to recover NaCl.

  • Acid recovery : H₂SO₄ reconcentration for reuse in nitration.

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